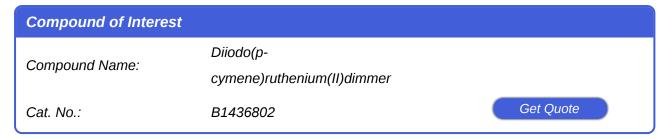


In-Depth Technical Guide to Diiodo(p-cymene)ruthenium(II) Dimer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula $[(\eta^6\text{-p-cymene})\text{Rul}_2]_2$, is an organometallic compound that has garnered significant interest within the scientific community, particularly in the fields of catalysis and medicinal chemistry. This air-stable, dimeric ruthenium complex serves as a versatile precursor for the synthesis of a wide array of monomeric and dimeric ruthenium(II) complexes. Its utility is primarily derived from the labile nature of the iodide ligands, which can be readily substituted, allowing for the introduction of various functionalities and the generation of catalytically active species. In recent years, this compound has emerged as a key player in asymmetric synthesis and transfer hydrogenation reactions, demonstrating high efficiency and selectivity. This technical guide provides a comprehensive overview of the IUPAC nomenclature, structural and physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in catalysis.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is Ruthenium, di- μ -iododiiodobis[(1,2,3,4,5,6- η)-1-methyl-4-(1-methylethyl)benzene]di-, stereoisomer[1]. The structure consists of two ruthenium(II) centers, each coordinated to a p-cymene ligand in an η^6 fashion. The two ruthenium atoms are bridged by two iodide ligands, with each ruthenium atom also being bonded to a terminal iodide ligand. This arrangement results in a dimeric structure.



Key Structural Features:

- Coordination Geometry: Each ruthenium center adopts a pseudo-octahedral or "piano-stool" geometry.
- Dimeric Bridge: The two ruthenium units are connected through two bridging iodide ligands.
- Ligands: The ligand sphere of each ruthenium atom is completed by a p-cymene ring and two iodide ions (one bridging and one terminal).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of diiodo(p-cymene)ruthenium(II) dimer is presented below.

Physical Properties

Property	Value	Reference
Molecular Formula	C20H28I4Ru2	[2][3][4]
Molecular Weight	978.19 g/mol	[2][3][4]
Appearance	Brown to reddish-brown solid	[1]
Melting Point	234 - 236 °C	[2]
CAS Number	90614-07-6	[2][3][4]

Spectroscopic Data

While a definitive single-crystal X-ray structure for the diiodo-dimer is not readily available in the published literature, preventing a detailed table of bond lengths and angles, extensive spectroscopic characterization has been performed on this and closely related compounds.

¹H NMR Spectroscopy: A Certificate of Analysis for a commercial sample of diiodo(p-cymene)ruthenium(II) dimer states that the ¹H NMR spectrum is consistent with its structure and indicates a purity of ≥98.0%[1]. A thesis from the University of Lisbon also contains the ¹H NMR spectrum of the synthesized compound[5]. The expected signals would correspond to the



protons of the p-cymene ligand, showing characteristic shifts due to coordination with the ruthenium center.

¹³C NMR Spectroscopy: Detailed ¹³C NMR data for the diiodo-dimer is not widely published. However, by analogy to the chloro-dimer and related monomeric complexes, signals for the aromatic and aliphatic carbons of the p-cymene ligand are expected in the typical regions for such coordinated arenes.

Infrared (IR) Spectroscopy: The Far-IR region of the spectrum is particularly informative for this compound, as it would display the characteristic stretching frequencies for the Ru-I bonds. These bands are expected at lower wavenumbers compared to the corresponding Ru-Cl stretches in the chloro-analogue.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be expected to show peaks corresponding to the molecular ion or fragments resulting from the loss of iodide or p-cymene ligands.

Experimental Protocols

The synthesis of diiodo(p-cymene)ruthenium(II) dimer is typically achieved through a halide exchange reaction starting from the more readily available dichloro(p-cymene)ruthenium(II) dimer.

Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer from Dichloro(p-cymene)ruthenium(II) Dimer[6]

Materials:

- Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
- Potassium iodide (KI)
- Tetramethylammonium iodide (TMAI) (catalytic amount)
- Dichloromethane (CH₂Cl₂)
- Deionized water



- Sodium sulfate (Na₂SO₄)
- Celite

Procedure:

- In a flask maintained under an inert nitrogen atmosphere, combine 2.0 g of dichloro(p-cymene)ruthenium(II) dimer and 50 mL of dichloromethane.
- To this suspension, add 66 mg of tetramethylammonium iodide.
- In a separate vessel, prepare a solution of 10.2 g of potassium iodide in 50 mL of deionized water.
- Add the aqueous potassium iodide solution to the dichloromethane suspension.
- Stir the resulting biphasic mixture vigorously at room temperature under an inert atmosphere for approximately 15 hours.
- After the reaction is complete, transfer the mixture to a separatory funnel and separate the aqueous and organic phases.
- Extract the aqueous phase with two 40 mL portions of dichloromethane.
- Combine all organic phases and wash them with three 40 mL portions of deionized water.
- Dry the combined organic phase over anhydrous sodium sulfate.
- Filter the solution through a pad of Celite to remove the drying agent and any fine particulates.
- Remove the solvent from the reddish-brown filtrate under reduced pressure (vacuum) to yield the diiodo(p-cymene)ruthenium(II) dimer as a solid. A yield of approximately 3.07 g can be expected.

Visualizations



Chemical Structure of Diiodo(p-cymene)ruthenium(II) Dimer

Caption: Molecular structure of diiodo(p-cymene)ruthenium(II) dimer.

Experimental Workflow for Synthesis

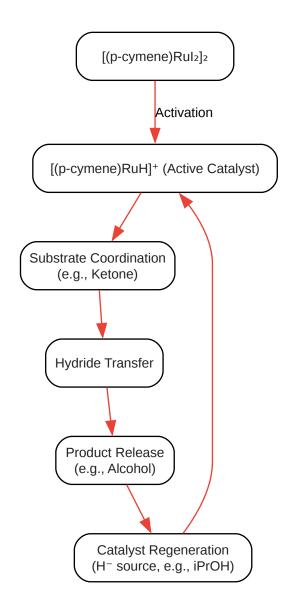


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Caption: Workflow for the synthesis of the diiodo-dimer.

General Catalytic Cycle for Transfer Hydrogenation





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Caption: A generalized catalytic cycle for transfer hydrogenation.

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